

# Application Notes and Protocols for Fenhexamid Fungicide Residue Analysis

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## Compound of Interest

Compound Name: *Fenhexamid-butyric acid*

Cat. No.: *B12386996*

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## Introduction

Fenhexamid is a locally systemic, protectant fungicide widely used to control Botrytis diseases on a variety of crops, including grapes, berries, and tomatoes.<sup>[1]</sup> It functions by inhibiting the 3-ketoreductase enzyme, which is crucial for sterol biosynthesis in fungi, thereby preventing spore germination and mycelial growth.<sup>[2]</sup> Due to its widespread use, the development of robust and sensitive analytical methods for the determination of fenhexamid residues in various matrices is essential for ensuring food safety and compliance with regulatory limits.

These application notes provide detailed protocols for the analysis of fenhexamid residues, primarily utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a common and highly effective technique for this purpose.<sup>[3]</sup>

## Analytical Principle

The determination of fenhexamid residues is typically achieved through a multi-step process involving sample preparation followed by instrumental analysis. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for the extraction and clean-up of the analyte from complex matrices.<sup>[1]</sup> Subsequent analysis by UPLC-MS/MS allows for the highly selective and sensitive detection and quantification of fenhexamid.

## Experimental Protocols

### 1. Sample Preparation: Modified QuEChERS Method

This protocol is a general guideline for the extraction and clean-up of fenhexamid residues from fruit and vegetable matrices.

- Homogenization:

- Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

- Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.

- Add the appropriate internal standard solution.

- Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

- Cap the tube and shake vigorously for 1 minute.

- Centrifuge at  $\geq 3000$  rcf for 5 minutes.

- Clean-up (Dispersive Solid-Phase Extraction - dSPE):

- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube. The dSPE tube should contain a mixture of primary secondary amine (PSA) sorbent (for removal of polar matrix components like organic acids and sugars) and magnesium sulfate (for removal of excess water).

- Vortex the dSPE tube for 30 seconds.

- Centrifuge at high speed (e.g.,  $\geq 10,000$  rcf) for 2 minutes.

- Final Solution Preparation:

- Transfer an aliquot of the cleaned-up supernatant into an autosampler vial.

- The extract is now ready for UPLC-MS/MS analysis.

## 2. UPLC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of fenhexamid. Optimization may be required depending on the specific instrument and matrix.

- Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7  $\mu$ m) is commonly used.[4]
- Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[1][4]
- Flow Rate: A flow rate of 0.3 mL/min is often employed.[4]
- Injection Volume: 1-5  $\mu$ L.
- Column Temperature: 40-45 °C.[4]

- Tandem Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for fenhexamid and its internal standard are monitored for quantification and confirmation.

## Data Presentation

Table 1: UPLC-MS/MS Parameters for Fenhexamid Analysis

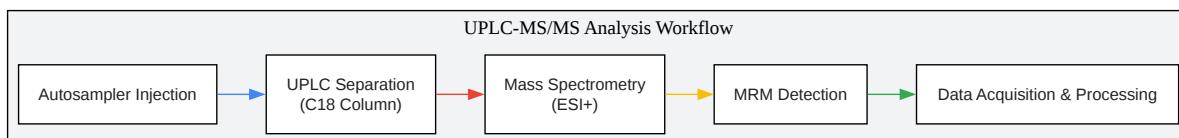
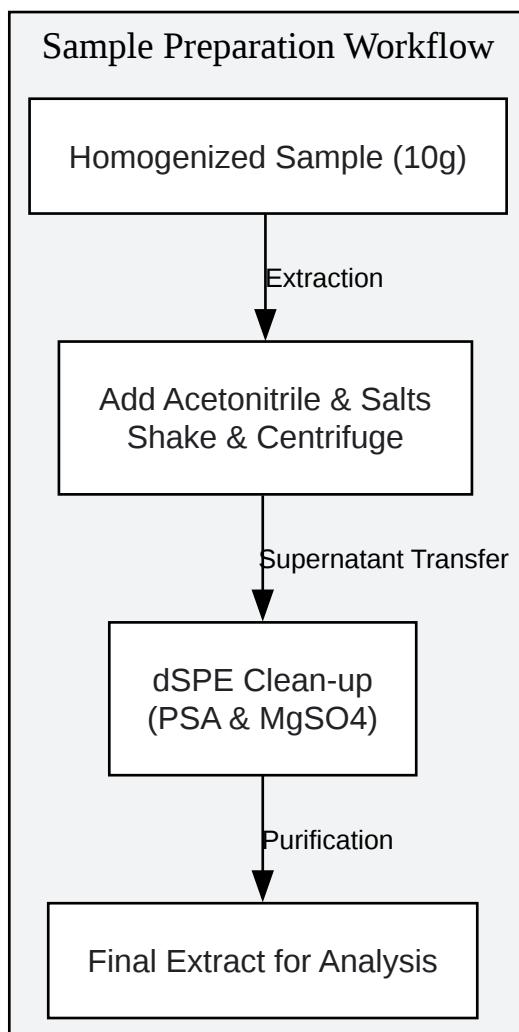
Parameter	Value
LC Column	ACQUITY UPLC BEH C18 (2.1x50 mm, 1.7 $\mu$ m) <a href="#">[4]</a>
Mobile Phase A	Water + 0.1% Formic Acid <a href="#">[1]</a> <a href="#">[4]</a>
Mobile Phase B	Acetonitrile + 0.1% Formic Acid <a href="#">[1]</a> <a href="#">[4]</a>
Flow Rate	0.3 mL/min <a href="#">[4]</a>
Column Temp.	45 °C <a href="#">[4]</a>
Ionization Mode	ESI Positive
MRM Transition (Quantifier)	To be determined empirically
MRM Transition (Qualifier)	To be determined empirically
Collision Energy	To be determined empirically

Table 2: Method Validation Data for Fenhexamid Analysis in Cereals[\[3\]](#)

Matrix	Spiked Level (mg/kg)	Average Recovery (%)	RSD (%)	LOQ (mg/kg)
Cereal	0.01	84.8 - 100.3	< 10.6	0.01
Cereal	0.05	84.8 - 100.3	< 10.6	0.01
Cereal	0.1	84.8 - 100.3	< 10.6	0.01

Note: Recovery and RSD values are representative ranges across different cereal matrices.

## Mandatory Visualizations



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